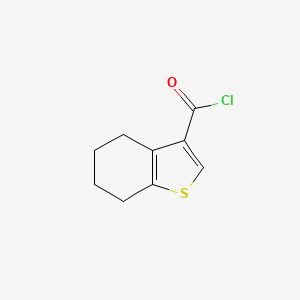

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride

Vue d'ensemble

Description

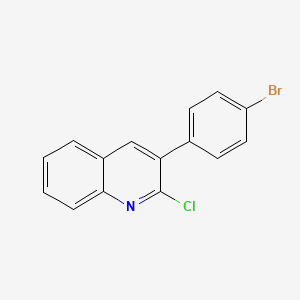

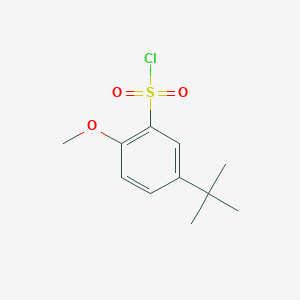

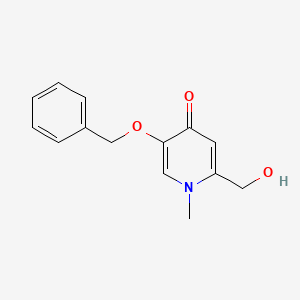

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride is a chemical compound with the CAS Number: 95461-22-6 . It has a molecular weight of 201.7 and its molecular formula is C9H9ClOS .

Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride consists of a benzothiophene ring, which is a bicyclic compound made up of a benzene ring fused to a thiophene ring . This core structure is then substituted with a carbonyl chloride group .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride include a molecular weight of 201.7 and a molecular formula of C9H9ClOS . It is stored at a temperature of 28 C .Applications De Recherche Scientifique

-

Synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid

- Application Summary : This compound was synthesized chemoselectively from 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, using Et3SiH/I2 as a reducing agent .

- Methods of Application : The transformation of the formyl group into a methyl group was established on the basis of IR, 1H, 13C NMR and mass spectral data .

- Results : The proton signal at 2.41 ppm for three protons as a singlet indicates the presence of a methyl group which was formed from the formyl group by reduction .

-

Anti-corrosion Behavior of Novel Mono Azo Dyes Derived from 4,5,6,7-Tetrahydro-1,3-benzothiazole

- Application Summary : 4,5,6,7-Tetrahydro-1,3-benzothiazole incorporated azo dyes were used as anti-corrosive agents and dissolution protection of mild steel from 1 M HCl solution .

- Methods of Application : The inhibition efficiency of the azo dyes was determined by potentiodynamic polarization technique and electrochemical impedance spectroscopic studies .

- Results : The inhibition efficiency increased as the concentration of the inhibitors increased and attained a maximum value of 83.81% for T1 at 2.5 ppm concentration .

-

Synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine

- Application Summary : The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine has found application in the construction of bicyclic fused triazolium ionic liquids .

- Methods of Application : These ionic liquids were designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides .

- Results : The results of this application were not specified in the source .

-

Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo [b]Thiophene-3-Carboxylate

- Application Summary : This compound was used as a base to discover new apoptosis-inducing agents for breast cancer .

- Methods of Application : The compounds were assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines .

- Results : Twelve compounds showed an interesting antiproliferative potential with IC 50 from 23.2 to 95.9 µM .

-

Design, Synthesis, and Cytotoxicity of Pyridine, Pyrazole, and Thiazole Derivatives Derived from N-alkyl-4,5,6,7-tetrahydro-1-benzothiophene

- Application Summary : A new series of thiophene derivatives has been synthesized by incorporation of a variety of ring systems such as pyridine, thiazole, and thiophene at position 2 of the benzothiophene ring and either cyano or ethyl carboxylate group at position 3 .

- Methods of Application : The newly synthesized products have been evaluated as to their antitumor activity against three cancer cell lines .

- Results : Some of these compounds exhibit high inhibitory effects towards the three tumor cell lines and the normal cell lines .

-

General Synthesis of Alcohols, Symmetric Ethers, Carboxylate Esters and Acetamides

- Application Summary : This application involves the general synthesis of alcohols, symmetric ethers, carboxylate esters and acetamides .

- Methods of Application : The methods of application and experimental procedures were not specified in the source .

- Results : The results of this application were not specified in the source .

-

Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo [b]Thiophene-3-Carboxylate

- Application Summary : This compound was used as a base to discover new apoptosis-inducing agents for breast cancer .

- Methods of Application : The compounds were assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines .

- Results : Twelve compounds showed an interesting antiproliferative potential with IC 50 from 23.2 to 95.9 µM .

-

Design, Synthesis, and Cytotoxicity of Pyridine, Pyrazole, and Thiazole Derivatives Derived from N-alkyl-4,5,6,7-tetrahydro-1-benzothiophene

- Application Summary : A new series of thiophene derivatives has been synthesized by incorporation of a variety of ring systems such as pyridine, thiazole, and thiophene at position 2 of the benzothiophene ring and either cyano or ethyl carboxylate group at position 3 .

- Methods of Application : The newly synthesized products have been evaluated as to their antitumor activity against three cancer cell lines .

- Results : Some of these compounds exhibit high inhibitory effects towards the three tumor cell lines and the normal cell lines .

-

General Synthesis of Alcohols, Symmetric Ethers, Carboxylate Esters and Acetamides

- Application Summary : This application involves the general synthesis of alcohols, symmetric ethers, carboxylate esters and acetamides .

- Methods of Application : The methods of application and experimental procedures were not specified in the source .

- Results : The results of this application were not specified in the source .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTYFGHABWCHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536164 | |

| Record name | 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride | |

CAS RN |

95461-22-6 | |

| Record name | 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)

![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)